Serine Hydrolase Inhibitor-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine Hydrolase Inhibitor-9 is a potent and broad-spectrum inhibitor targeting the serine hydrolase class of enzymes. These enzymes play crucial roles in various biological processes, including digestion, nervous system signaling, and inflammation . The inhibitor is designed to covalently bind to the active site of serine hydrolases, thereby inhibiting their activity and providing a valuable tool for studying enzyme function and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serine Hydrolase Inhibitor-9 involves several steps, including the formation of a urea derivative and subsequent modifications to introduce the necessary functional groups. One common synthetic route includes the reaction of an amine with an isocyanate to form a urea linkage, followed by further functionalization to introduce fluorine and other substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Serine Hydrolase Inhibitor-9 undergoes several types of chemical reactions, including:
Oxidation: The inhibitor can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its inhibitory activity.
Substitution: The inhibitor can undergo substitution reactions, where specific functional groups are replaced with others to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the inhibitor’s properties for specific applications .
Scientific Research Applications
Chemistry
In chemistry, Serine Hydrolase Inhibitor-9 is used as a chemical probe to study the function of serine hydrolases. It helps in identifying the active sites of these enzymes and understanding their catalytic mechanisms .
Biology
In biological research, the inhibitor is used to study the role of serine hydrolases in various physiological processes, such as digestion and nervous system signaling. It also helps in identifying potential therapeutic targets for diseases related to enzyme dysfunction .
Medicine
In medicine, this compound is explored for its potential therapeutic applications in treating diseases such as Alzheimer’s, diabetes, and cancer. By inhibiting specific serine hydrolases, the inhibitor can modulate disease-related pathways and provide a basis for drug development .
Industry
In the industrial sector, the inhibitor is used in the development of enzyme-based assays and diagnostic tools. It also plays a role in the production of pharmaceuticals and other biologically active compounds .
Mechanism of Action
Serine Hydrolase Inhibitor-9 exerts its effects by covalently binding to the active site of serine hydrolases. This binding involves a nucleophilic attack by the serine residue in the enzyme’s active site on the inhibitor’s electrophilic group, forming a stable covalent bond. This interaction effectively blocks the enzyme’s catalytic activity and prevents substrate binding . The inhibitor targets various serine hydrolases, including lipases, esterases, and proteases, affecting multiple biological pathways .
Comparison with Similar Compounds
Similar Compounds
Carbamates: These inhibitors also covalently bind to serine hydrolases but differ in their chemical structure and specificity.
Ureas: Similar to Serine Hydrolase Inhibitor-9, urea-based inhibitors target serine hydrolases but may have different binding affinities and selectivity.
Activated Ketones: These compounds inhibit serine hydrolases through a similar mechanism but have distinct chemical properties and applications.
Uniqueness
This compound is unique due to its broad-spectrum activity and high potency against a wide range of serine hydrolases. Its ability to covalently bind to the active site with high specificity makes it a valuable tool for studying enzyme function and developing therapeutic agents .
Properties
Molecular Formula |
C16H24FN3O3 |
---|---|
Molecular Weight |
325.38 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-fluorophenyl)carbamoyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H24FN3O3/c1-16(2,3)23-15(22)20(5)11-10-19(4)14(21)18-13-9-7-6-8-12(13)17/h6-9H,10-11H2,1-5H3,(H,18,21) |
InChI Key |
OOSVRVOVTXLHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.